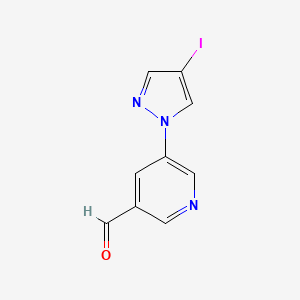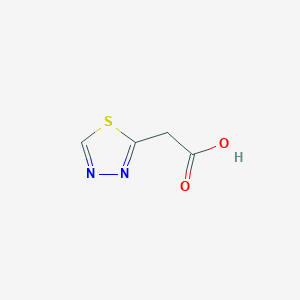![molecular formula C12H23N3 B13307790 [2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of diethylamine with a pyrrole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .
Biology
In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a probe to study enzyme kinetics and binding affinities .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also employed in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Diethylamino)ethyl][(1-methyl-1H-indol-2-yl)methyl]amine: This compound is similar in structure but contains an indole ring instead of a pyrrole ring.
[2-(Diethylamino)ethyl][(1-methyl-1H-imidazol-2-yl)methyl]amine: This compound contains an imidazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the pyrrole ring, combined with the diethylaminoethyl group, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[(1-methylpyrrol-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H23N3/c1-4-15(5-2)10-8-13-11-12-7-6-9-14(12)3/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
Clave InChI |
OOKGYIQEWXXCOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=CC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



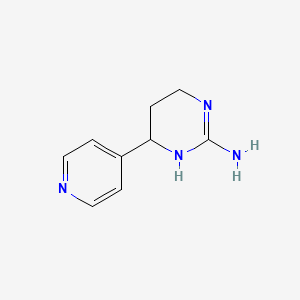
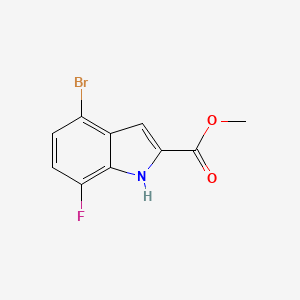
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
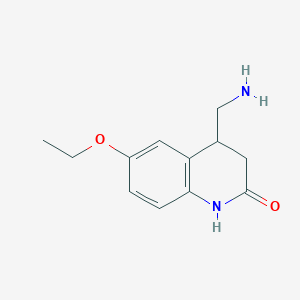

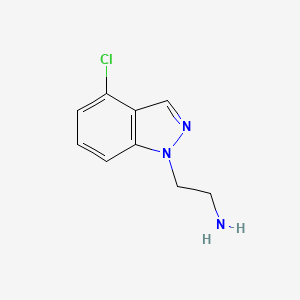
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)
![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
